2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is a complex organic compound known for its unique structural features and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline-1,3-dione core. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the 2,6-dioxopiperidin-3-yl group. This is typically done through a nucleophilic substitution reaction, where a piperidinyl derivative is reacted with the isoindoline core.
Addition of the Ethynyl Group: The final step is the addition of the ethynyl group at the 5-position of the isoindoline ring. This can be accomplished using a palladium-catalyzed Sonogashira coupling reaction, where an ethynyl derivative is coupled with the halogenated isoindoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione has been studied extensively for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell signaling and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindoline-1,3-dione core but lacks the ethynyl and piperidinyl groups.
Lenalidomide: Another derivative of thalidomide with modifications that enhance its biological activity.
Pomalidomide: Similar to lenalidomide but with additional structural changes that improve its efficacy and reduce side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is unique due to the presence of both the ethynyl and piperidinyl groups, which confer distinct chemical and biological properties. These modifications enhance its ability to interact with a broader range of molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-2-8-3-4-9-10(7-8)15(21)17(14(9)20)11-5-6-12(18)16-13(11)19/h1,3-4,7,11H,5-6H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGGUUEWHBPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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